4-Chloro-3-methylphenyl 5-chloro-2-methoxybenzene-1-sulfonate
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Overview
Description
4-Chloro-3-methylphenyl 5-chloro-2-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of both chloro and methoxy substituents on a benzene ring, which are linked through a sulfonate group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 5-chloro-2-methoxybenzene-1-sulfonate typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 5-chloro-2-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-3-methylphenol is dissolved in an appropriate solvent like dichloromethane. To this solution, 5-chloro-2-methoxybenzenesulfonyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of industrial-grade solvents and reagents, along with optimized reaction conditions, ensures cost-effective and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 5-chloro-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the chloro groups or the sulfonate moiety.
Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and phenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy or tert-butoxy derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
4-Chloro-3-methylphenyl 5-chloro-2-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonate group, which mimics natural substrates.
Industry: Used in the production of specialty chemicals, dyes, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-Chloro-3-methylphenyl 5-chloro-2-methoxybenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the chloro and methoxy groups can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl substituents but lacks the sulfonate group.
5-Chloro-2-methoxybenzenesulfonic acid: Contains the sulfonate group but lacks the chloro and methyl substituents on the phenyl ring.
4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate: Similar structure with an additional methyl group.
Uniqueness
4-Chloro-3-methylphenyl 5-chloro-2-methoxybenzene-1-sulfonate is unique due to the specific combination of chloro, methyl, and methoxy groups linked through a sulfonate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-9-7-11(4-5-12(9)16)20-21(17,18)14-8-10(15)3-6-13(14)19-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNJHYRZZNSGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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